molecular formula C14H13NO B6280758 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol CAS No. 1178052-96-4

1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol

Cat. No. B6280758
CAS RN: 1178052-96-4
M. Wt: 211.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol, otherwise known as 3-Pyridylindan-1-ol or 3-PI, is an organic compound belonging to the indan-1-ol family of compounds. It is a colorless, crystalline solid with a molecular weight of 167.2 g/mol. 3-PI is an important intermediate in the synthesis of heterocyclic compounds, such as indoles and pyridines, and is used in the production of pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol: serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their diverse biological activities. For instance, they can be used to create pyrimidine-2-thiol, pyrazole, and pyran derivatives, which have shown potent anti-inflammatory and antioxidant activities .

Antioxidant and Anti-inflammatory Applications

The compound has been utilized in the synthesis of derivatives that exhibit significant antioxidant and anti-inflammatory properties. This is particularly relevant in the development of new therapeutic agents that can mitigate oxidative stress and inflammatory responses in various diseases .

Chemotherapeutic Potential

Derivatives of 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol have been identified as potential chemotherapeutic agents. Their ability to interfere with cellular processes makes them candidates for cancer treatment, where they could inhibit the proliferation of malignant cells .

Microwave-Assisted Organic Synthesis

This compound is also involved in microwave-assisted organic synthesis, which is a solvent- and catalyst-free method. This approach is environmentally friendly and efficient, leading to high yields of desired products, such as imidazo[1,2-a]pyridines, which have a wide range of biomedical applications .

Development of Sedative Drugs

The structural motif of 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol is found in sedative drugs like Zolpidem. Its derivatives can modulate GABA A receptors, which are targets for sedatives, anxiolytics, and heart-failure drugs .

Antimicrobial and Antitumor Activities

Research has shown that the compound’s derivatives can possess antimicrobial and antitumor properties. This opens up possibilities for the development of new drugs that can treat infections and tumors more effectively .

Cyclin-Dependent Kinase Inhibitors

Compounds derived from 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol have been explored as cyclin-dependent kinase inhibitors. These inhibitors play a crucial role in the regulation of cell cycle progression and are valuable in the treatment of diseases like cancer .

Calcium Channel Blockers

Lastly, derivatives of this compound have been used as calcium channel blockers. These blockers are essential in managing conditions like hypertension and cardiac arrhythmias, showcasing the compound’s versatility in cardiovascular therapeutics .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol involves the condensation of pyridine-3-carbaldehyde with cyclohexanone followed by reduction and cyclization.", "Starting Materials": ["Pyridine-3-carbaldehyde", "Cyclohexanone", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Water"], "Reaction": ["Step 1: Condensation of pyridine-3-carbaldehyde with cyclohexanone in the presence of acetic acid and sodium hydroxide to form 1-(pyridin-3-yl)cyclohexanone.", "Step 2: Reduction of 1-(pyridin-3-yl)cyclohexanone with sodium borohydride in methanol to form 1-(pyridin-3-yl)cyclohexanol.", "Step 3: Cyclization of 1-(pyridin-3-yl)cyclohexanol in the presence of acetic acid and water to form 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol."] }

CAS RN

1178052-96-4

Product Name

1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol

Molecular Formula

C14H13NO

Molecular Weight

211.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.